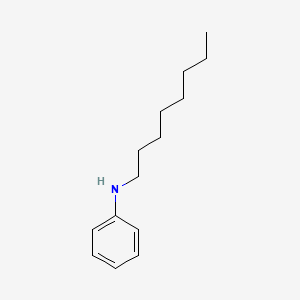

N-Octylaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 151235. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-octylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N/c1-2-3-4-5-6-10-13-15-14-11-8-7-9-12-14/h7-9,11-12,15H,2-6,10,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCULWAWIZUGXTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCNC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20184139 | |

| Record name | N-Octylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20184139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3007-71-4 | |

| Record name | N-Octylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003007714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Octylaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151235 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Octylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20184139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-Octylaniline synthesis via reductive amination

An In-Depth Technical Guide to the Synthesis of N-Octylaniline via Reductive Amination

Abstract

Reductive amination stands as a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds, prized for its efficiency and broad applicability.[1][2] This guide provides a comprehensive technical overview of the synthesis of this compound, a valuable secondary amine intermediate, through the reductive amination of aniline and octanal. We will delve into the core mechanistic principles, critically evaluate the selection of reagents and reaction conditions, provide a detailed, field-tested experimental protocol, and discuss essential safety and purification considerations. This document is intended for researchers, chemists, and drug development professionals seeking to implement or optimize this crucial transformation.

Introduction: The Strategic Importance of this compound and Reductive Amination

This compound and related N-alkylanilines are versatile chemical intermediates with applications in the synthesis of dyes, agrochemicals, pharmaceuticals, and liquid crystals.[3] Their synthesis requires a robust and scalable methodology that avoids the common pitfalls of over-alkylation associated with direct alkylation of amines with alkyl halides.[2][4] Reductive amination provides an elegant solution, offering a controlled, high-yield pathway to secondary and tertiary amines by coupling a carbonyl compound with an amine, followed by in-situ reduction of the resulting imine intermediate.[4][5][6] This one-pot approach is highly valued for its atom economy and often milder reaction conditions compared to alternative methods.[7][8]

The Core Mechanism: A Two-Act Play

The reductive amination process is fundamentally a sequence of two distinct chemical events: the formation of a C=N bond followed by its reduction to a C-N single bond.[6] Understanding this sequence is critical for troubleshooting and optimizing the reaction.

-

Act I: Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the aniline nitrogen on the electrophilic carbonyl carbon of octanal. This forms an unstable hemiaminal intermediate, which then undergoes dehydration to yield a Schiff base, specifically an N-phenyl-1-octanimine.[6] This dehydration step is reversible and often acid-catalyzed. Under weakly acidic conditions, the imine can be protonated to form a more electrophilic iminium ion, which is highly susceptible to reduction.[5][9]

-

Act II: Reduction: A reducing agent, introduced into the reaction mixture, selectively reduces the C=N double bond of the imine or iminium ion to furnish the final this compound product.[4] The success of the entire process hinges on the choice of a reducing agent that is potent enough to reduce the imine intermediate but mild enough to not significantly reduce the starting aldehyde before imine formation can occur.[1][10]

Visualizing the Mechanism

Caption: General mechanism of reductive amination.

Experimental Design: The Art of Selecting Reagents and Conditions

The successful synthesis of this compound is not merely procedural; it is a result of deliberate choices grounded in chemical principles. Aniline is a weakly basic amine, which can make reductive amination sluggish under certain conditions.[10] Therefore, careful optimization is key.

The Reducing Agent: A Critical Choice

The selection of the reducing agent is arguably the most critical decision in designing a reductive amination protocol. The ideal agent selectively reduces the iminium ion over the starting aldehyde.[5][10]

| Reducing Agent | Chemical Formula | Typical Solvent(s) | Key Advantages | Key Disadvantages |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | DCE, THF, CH₂Cl₂ | High selectivity for imines/iminiums; mild; non-toxic; effective for weakly basic amines like aniline.[10][11] | Higher cost; moisture sensitive. |

| Sodium Cyanoborohydride | NaBH₃CN | MeOH, EtOH | Selective for imines at controlled pH (6-8); stable in protic solvents.[10][12] | Highly toxic (releases HCN gas in strong acid); slower reaction rates.[10] |

| Sodium Borohydride | NaBH₄ | MeOH, EtOH | Inexpensive; readily available. | Less selective, can reduce the starting aldehyde; requires careful pH control.[4] Reacts with water. |

| Catalytic Hydrogenation | H₂ / Pd/C | MeOH, EtOH | Economical and scalable; produces water as the only byproduct (Green Chemistry).[7][8][10] | May reduce other functional groups (e.g., nitro, C=C bonds); requires specialized pressure equipment.[11] |

Recommendation for this compound Synthesis: For laboratory-scale synthesis, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice.[12] Its remarkable selectivity minimizes the premature reduction of octanal, and it is highly effective for weakly basic anilines.[10][11] It is convenient and safe to handle, making it ideal for achieving high yields with minimal side products.[10]

Solvent and Catalyst Considerations

-

Solvent: 1,2-Dichloroethane (DCE) is the preferred solvent for reactions using NaBH(OAc)₃, as it generally provides faster reaction rates compared to other solvents like tetrahydrofuran (THF).[11]

-

Acid Catalyst: While often unnecessary for reactive aldehydes, the addition of a catalytic amount of acetic acid (AcOH) can be beneficial. It protonates the imine to form the more reactive iminium ion, thereby accelerating the rate of reduction.[5][11] For the reaction between aniline and an aliphatic aldehyde, using 1-2 equivalents of acetic acid is a good starting point.[11]

Detailed Experimental Protocol: Synthesis of this compound

This protocol is based on established procedures for reductive amination using sodium triacetoxyborohydride.[11]

Materials and Equipment

-

Reactants: Aniline (freshly distilled), Octanal, Sodium Triacetoxyborohydride (NaBH(OAc)₃), Glacial Acetic Acid (AcOH).

-

Solvents: 1,2-Dichloroethane (DCE), Dichloromethane (DCM), Saturated aqueous Sodium Bicarbonate (NaHCO₃), Brine.

-

Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄).

-

Equipment: Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, dropping funnel, separatory funnel, rotary evaporator, flash chromatography system (optional).

Step-by-Step Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add aniline (e.g., 5.0 g, 53.7 mmol) and 1,2-dichloroethane (100 mL).

-

Addition of Aldehyde and Acid: Add octanal (e.g., 7.6 g, 59.1 mmol, ~1.1 eq) to the solution, followed by glacial acetic acid (e.g., 3.2 g, 53.7 mmol, 1.0 eq).

-

Initial Stirring: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.

-

Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (e.g., 17.1 g, 80.5 mmol, ~1.5 eq) portion-wise over 15 minutes. Note: The addition may be slightly exothermic.

-

Reaction Monitoring: Allow the reaction to stir at room temperature under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aniline is consumed (typically 2-24 hours).

-

Workup - Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Workup - Washing: Combine the organic layers and wash sequentially with water (50 mL) and brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Visualizing the Workflow

Caption: Experimental workflow for this compound synthesis.

Purification and Characterization

The crude product obtained is often of high purity but can be further purified by flash column chromatography on silica gel if necessary, typically using a hexane/ethyl acetate gradient.

-

Characterization: The identity and purity of the final product, this compound, should be confirmed using standard spectroscopic methods.[3]

-

¹H NMR: Will show characteristic signals for the aromatic protons, a triplet for the terminal methyl group of the octyl chain, and multiplets for the methylene protons.[3]

-

¹³C NMR: Will show distinct signals for the aromatic and aliphatic carbons.[3]

-

IR Spectroscopy: A characteristic N-H stretching vibration should be visible in the 3300-3500 cm⁻¹ range.[3]

-

Mass Spectrometry: Will confirm the molecular weight (C₁₄H₂₃N; MW: 205.34 g/mol ).[3][13]

-

Safety and Handling Precautions

-

Aniline: Toxic, a suspected carcinogen, and readily absorbed through the skin. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Sodium Triacetoxyborohydride & Sodium Borohydride: These reagents are water-reactive and can release flammable hydrogen gas upon contact with water or acid. Handle under an inert atmosphere and store in a dry place.[14][15]

-

Solvents: 1,2-Dichloroethane and dichloromethane are halogenated solvents and should be handled with care in a fume hood.

-

General: Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, throughout the procedure.[14]

Conclusion

The reductive amination of aniline with octanal using sodium triacetoxyborohydride is a highly efficient, selective, and reliable method for the synthesis of this compound. By understanding the underlying mechanism and making informed decisions regarding the choice of reagents and conditions, researchers can consistently achieve high yields of the desired product. This guide provides the foundational knowledge and a practical protocol to empower scientists in their synthetic endeavors.

References

- 1. nbinno.com [nbinno.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. benchchem.com [benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Reductive Amination - Wordpress [reagents.acsgcipr.org]

- 6. Reductive amination - Wikipedia [en.wikipedia.org]

- 7. Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 9. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 10. chemistry.mdma.ch [chemistry.mdma.ch]

- 11. scribd.com [scribd.com]

- 12. researchgate.net [researchgate.net]

- 13. This compound | C14H23N | CID 137788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 15. chemistry.osu.edu [chemistry.osu.edu]

physicochemical properties of 4-octylaniline

An In-Depth Technical Guide to the Physicochemical Properties of 4-Octylaniline

Introduction

4-Octylaniline (CAS No: 16245-79-7), a para-substituted aromatic amine, is a significant molecule in the landscape of organic chemistry and materials science. Structurally, it comprises an aniline core functionalized with an eight-carbon alkyl chain (n-octyl group) at the fourth position of the benzene ring. This combination of a polar amine head and a long, nonpolar aliphatic tail imparts amphiphilic character to the molecule, influencing its physical properties and making it a valuable intermediate in various synthetic applications. Its utility ranges from the synthesis of specialized liquid crystals and polymers to its use as an extractant in analytical chemistry and a precursor for potent, subtype-selective sphingosine-1-phosphate (S1P) receptor agonists in drug development.

This technical guide provides a comprehensive overview of the core , outlines detailed protocols for their experimental determination, and discusses critical safety and handling procedures. The content is tailored for researchers, scientists, and professionals in drug development who require a deep, practical understanding of this compound.

Section 1: Core Physicochemical Properties

The physical and chemical characteristics of 4-octylaniline are dictated by its molecular structure: the aromatic ring, the primary amine group, and the substantial octyl chain. These features govern its melting and boiling points, solubility, and density. The long alkyl chain, in particular, contributes significantly to its low water solubility and relatively high boiling point compared to aniline.

A summary of its key physicochemical data is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₂₃N | [1][2] |

| Molecular Weight | 205.34 g/mol | [2] |

| Appearance | Colorless to yellow/orange liquid or solid | [1][3] |

| Boiling Point | 175 °C at 13 mmHg (17.3 mbar) | [4][5] |

| Melting Point | Approx. 17-20 °C | [6] |

| Density | 0.898 g/mL at 25 °C | [4][5] |

| Refractive Index (n²⁰/D) | 1.516 | [4][5] |

| Water Solubility | Insoluble | [1][4][5] |

| Organic Solvent Solubility | Soluble in ethanol, acetone | [1] |

| Predicted pKa | 4.96 ± 0.10 | [1] |

Note on Physical State: The reported melting point hovers around room temperature. Consequently, 4-octylaniline may exist as either a liquid or a low-melting solid depending on ambient conditions. Purity can also influence the melting point.

Section 2: Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is fundamental for confirming the identity and purity of 4-octylaniline. The key techniques—NMR, IR, and Mass Spectrometry—each provide a unique piece of the structural puzzle.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is highly characteristic. It will show a complex multiplet for the aromatic protons in the ~6.5-7.0 ppm region, typical of a 1,4-disubstituted benzene ring. The amine (-NH₂) protons usually appear as a broad singlet. The aliphatic octyl chain will present a series of multiplets, with the benzylic protons (-CH₂-Ar) appearing as a triplet around 2.5 ppm, and the terminal methyl group (-CH₃) as a triplet near 0.9 ppm.

-

¹³C NMR: The carbon spectrum will show distinct signals for the aromatic carbons, with the carbon attached to the nitrogen atom being the most deshielded among them. Six unique signals are expected for the eight carbons of the octyl chain due to symmetry.[7]

-

-

Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of key functional groups.[8] Expect to see:

-

A characteristic doublet in the 3350-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching of the primary amine.

-

Multiple peaks between 2850-2960 cm⁻¹ due to the C-H stretching of the octyl group's CH₂ and CH₃ moieties.

-

Aromatic C=C stretching absorptions in the 1500-1620 cm⁻¹ range.

-

-

Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry will show a prominent molecular ion (M⁺) peak at m/z = 205.[2][9] The most significant fragmentation is typically the benzylic cleavage, resulting in a stable ion at m/z = 106, which often represents the base peak.[2]

Section 3: Experimental Methodologies

Accurate characterization of 4-octylaniline is predicated on robust experimental protocols. The choice of methodology is critical for obtaining reliable and reproducible data.

3.1: Logical Workflow for Characterization

A systematic approach is essential for validating the identity, purity, and properties of a chemical sample like 4-octylaniline. The following workflow ensures comprehensive analysis, starting from receipt of the material to final characterization.

Caption: Logical workflow for the comprehensive characterization of 4-octylaniline.

3.2: Protocol for Boiling Point Determination (Reduced Pressure)

Causality: 4-Octylaniline has a high boiling point at atmospheric pressure (est. >300 °C), where it may be susceptible to thermal decomposition or oxidation.[1] Determining the boiling point under reduced pressure (vacuum) allows the substance to boil at a much lower temperature, preserving its chemical integrity.

Methodology:

-

Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is clean and dry. Use a calibrated thermometer with the bulb positioned just below the side arm leading to the condenser.

-

Sample Preparation: Place 5-10 mL of 4-octylaniline and a magnetic stir bar or a few boiling chips into the distillation flask.

-

Vacuum Application: Connect the apparatus to a vacuum pump with a pressure gauge (manometer) positioned between the apparatus and the pump.

-

Heating: Begin stirring and gently heat the flask using a heating mantle.

-

Equilibration: Slowly reduce the pressure until the target pressure (e.g., 13 mmHg) is reached and stable.

-

Observation: Continue heating until a steady reflux is observed and the temperature reading on the thermometer stabilizes. This stable temperature is the boiling point at that specific pressure. Record both the temperature and the pressure.

3.3: Protocol for Spectroscopic Identity Confirmation

Causality: A combination of spectroscopic techniques provides an unambiguous structural fingerprint, confirming that the sample is indeed 4-octylaniline and not an isomer or related impurity.

Methodology:

-

Sample Preparation (NMR):

-

Accurately weigh approximately 10-20 mg of 4-octylaniline.

-

Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. CDCl₃ is chosen for its excellent solubilizing power for nonpolar to moderately polar compounds and its single deuterium lock signal.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

¹H and ¹³C NMR Acquisition:

-

Acquire a ¹H NMR spectrum on a 400 MHz (or higher) spectrometer. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of at least 16 scans for good signal-to-noise.

-

Following proton acquisition, acquire a proton-decoupled ¹³C NMR spectrum. A greater number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of the ¹³C isotope.

-

-

FT-IR Analysis:

-

If the sample is liquid, place a single drop between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film (neat sample).

-

If the sample is solid, prepare a KBr pellet by grinding a small amount of sample with dry KBr powder and pressing it into a transparent disk.

-

Place the sample in the spectrometer and acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.[2]

-

Section 4: Safety, Handling, and Storage

As a substituted aniline, 4-octylaniline requires careful handling. Aniline and its derivatives can be toxic and are often readily absorbed through the skin.

4.1: GHS Hazard Profile

The compound is classified with several hazards that necessitate stringent safety protocols.[2]

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation.[2] |

| Eye Irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation.[2] |

| Respiratory Irritation | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation.[2] |

| Acute Aquatic Hazard | GHS09 (Environment) | Warning | H400: Very toxic to aquatic life.[2] |

4.2: Safe Handling and Emergency Procedures

A structured approach to safety is non-negotiable when working with this chemical.

Caption: A workflow for the safe handling of 4-octylaniline in a laboratory setting.

-

Engineering Controls: Always handle 4-octylaniline inside a certified chemical fume hood to prevent inhalation of vapors.[10][11]

-

Personal Protective Equipment (PPE): Wear nitrile gloves, chemical splash goggles, and a flame-retardant lab coat. Avoid all personal contact.[10][12] If clothing becomes contaminated, remove it immediately.[10]

-

First Aid:

-

Skin Contact: Immediately flush skin with plenty of soap and water. Seek medical attention if irritation develops.[12]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[12]

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[12]

-

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Due to its aquatic toxicity, avoid release to the environment.[10]

4.3: Storage

Proper storage is crucial for maintaining the chemical's purity and integrity.

-

Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[11]

-

Recommendations: For long-term stability, keep the container in a dark place under an inert atmosphere (e.g., nitrogen or argon) at room temperature or refrigerated (2-8 °C).[1]

Conclusion

4-Octylaniline is a versatile chemical intermediate with a well-defined set of physicochemical properties. Its long alkyl chain and aromatic amine head give it characteristics that are leveraged in diverse scientific fields. A thorough understanding of its properties, supported by precise experimental determination and a rigorous adherence to safety protocols, is essential for its effective and safe utilization in research and development. The data and methodologies presented in this guide serve as a comprehensive resource for scientists and professionals working with this compound.

References

- 1. Page loading... [guidechem.com]

- 2. 4-Octylaniline | C14H23N | CID 85346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-n-Octylaniline, 99% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. 4-N-OCTYLANILINE | 16245-79-7 [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. 4-octylaniline [stenutz.eu]

- 7. 4-N-OCTYLANILINE(16245-79-7) 13C NMR [m.chemicalbook.com]

- 8. 4-N-OCTYLANILINE(16245-79-7) IR Spectrum [chemicalbook.com]

- 9. 4-Octylaniline [webbook.nist.gov]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 16245-79-7 Name: 4-octylaniline [xixisys.com]

- 12. 4-n-Octylaniline SDS - Download & Subscribe for Updates [sdsmanager.com]

N-Octylaniline: A Comprehensive Technical Guide for Researchers

An in-depth exploration of the synthesis, properties, and applications of N-Octylaniline, tailored for professionals in chemical research and drug development.

This guide provides a detailed overview of this compound (CAS No. 3007-71-4), a secondary aromatic amine that serves as a versatile intermediate in organic synthesis. With a focus on practical applications for researchers, this document delves into its chemical and physical properties, established synthetic and purification protocols, spectroscopic data for characterization, and its role in various fields, including medicinal chemistry.

Core Compound Properties

This compound, also known as N-octyl-N-phenylamine, is characterized by an octyl group attached to the nitrogen atom of an aniline molecule.[1] This structure imparts specific physicochemical properties that are valuable in synthetic chemistry.

| Property | Value | Source |

| CAS Number | 3007-71-4 | [1] |

| Molecular Formula | C₁₄H₂₃N | [1] |

| Molecular Weight | 205.34 g/mol | [1] |

| Physical Form | Liquid | [2][3] |

| Boiling Point | 158-158.5 °C at 760 mmHg | [2][3] |

| Flash Point | 141.9 °C | [2][3] |

| Purity (typical) | 95% | [2][3] |

Synthesis and Purification

The synthesis of this compound can be achieved through several established methods. The choice of synthetic route often depends on the availability of starting materials, desired scale, and purity requirements.

Direct N-Alkylation of Aniline

A common and straightforward method for synthesizing this compound is the direct alkylation of aniline with an octyl halide, such as 1-bromooctane. This nucleophilic substitution reaction is typically performed in the presence of a base to neutralize the hydrohalic acid byproduct.

Experimental Protocol: N-Alkylation of Aniline

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine aniline, 1-bromooctane, and a base (e.g., potassium carbonate or triethylamine). A high-boiling polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile is a suitable reaction medium.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Partition the residue between water and an organic solvent like ethyl acetate.

-

Extraction and Washing: Separate the organic layer, and wash it sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure to obtain the crude product.

Reductive Amination

While not explicitly detailed for this compound in the search results, reductive amination of an appropriate carbonyl compound with aniline is a general and widely applicable method for preparing N-alkylanilines.

Nitration of n-Octylbenzene and Subsequent Reduction

An alternative two-step synthesis involves the nitration of n-octylbenzene, followed by the reduction of the resulting nitro-octylbenzene to this compound. This method has been reported to produce good yields.[4]

Purification

The crude this compound obtained from synthesis can be purified by column chromatography or fractional distillation under reduced pressure to achieve high purity.[5] For extractions involving noble metals, distillation of the reagent before use is recommended to prevent emulsion formation.[4]

Reactivity and Mechanistic Insights

The chemical reactivity of this compound is primarily dictated by the aniline moiety. The lone pair of electrons on the nitrogen atom renders the amino group nucleophilic and activates the aromatic ring toward electrophilic substitution, with a preference for the ortho and para positions.

Caption: Logical relationship of this compound's reactivity.

Spectroscopic Characterization

Accurate characterization of this compound is crucial for its use in research and development. The following spectroscopic data are key identifiers.

| Spectroscopic Data | Key Features |

| ¹H NMR | Signals corresponding to aromatic protons, a triplet for the terminal methyl group of the octyl chain, and a series of multiplets for the methylene protons are expected. |

| ¹³C NMR | Characteristic signals for the aromatic carbons and the aliphatic carbons of the octyl chain will be present. |

| IR Spectroscopy | Expect characteristic N-H stretching vibrations in the range of 3300-3500 cm⁻¹, C-N stretching vibrations, and absorption bands corresponding to the aromatic ring. |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns for N-alkylanilines, confirming the molecular weight and structure. |

Note: Specific spectral data can be found in databases such as PubChem and the NIST WebBook.[1][6]

Applications in Research and Drug Development

N-alkylanilines, including this compound and its isomers, are valuable intermediates in the synthesis of a wide range of organic molecules.

-

Synthetic Intermediates: They are used in the production of dyes, agrochemicals, and pharmaceuticals.

-

Metal Extraction: N-n-octylaniline has been investigated as a reagent for the liquid-liquid extraction of yttrium(III).[5] The related compound, 4-octylaniline, has been used for the extraction of ruthenium(IV).[7]

-

Bioactive Molecules: The structural isomer, 4-octylaniline, has been utilized in the synthesis of selective benzimidazole-based analogs of sphingosine-1-phosphate, which are of interest in drug discovery.[7][8]

-

Liquid Crystals: 4-Octylaniline has also been explored for its use in the synthesis of liquid crystals.

Caption: Key application areas for this compound and its isomers.

Safety and Handling

This compound is associated with several hazards and should be handled with appropriate safety precautions.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][3]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[2][3]

It is recommended to store this compound at 4°C, protected from light.[2][3] Always consult the Safety Data Sheet (SDS) before handling this chemical.

References

- 1. This compound | C14H23N | CID 137788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 3007-71-4 [sigmaaldrich.com]

- 3. This compound | 3007-71-4 [sigmaaldrich.com]

- 4. The preparation of this compound and its application in the extraction of noble metals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Aniline, n-octyl- [webbook.nist.gov]

- 7. 4-Octylaniline 99 16245-79-7 [sigmaaldrich.com]

- 8. 4-N-OCTYLANILINE | 16245-79-7 [chemicalbook.com]

An In-Depth Technical Guide to the Theoretical Analysis of N-Octylaniline's Molecular Structure

Audience: Researchers, scientists, and drug development professionals.

Abstract: N-Octylaniline, a secondary amine featuring both an aromatic ring and a flexible alkyl chain, serves as a valuable model system and synthetic intermediate. Its molecular structure, conformation, and electronic properties are pivotal to its reactivity, intermolecular interactions, and ultimate application performance. This guide provides a comprehensive framework for the theoretical investigation of N--Octylaniline using first-principles quantum chemical methods. We will move beyond a simple recitation of data, focusing instead on the causal relationships behind computational choices and the interpretation of results to provide actionable insights for researchers in the field.

Introduction: The Structural Significance of N-Alkylanilines

This compound belongs to the N-alkylaniline class of compounds, which are integral to various chemical domains, including the synthesis of dyes, corrosion inhibitors, and pharmaceutical precursors.[1][2][3] The molecule's behavior is dictated by a delicate interplay between the electron-rich aniline head group and the hydrophobic, conformationally flexible octyl tail. The lone pair of electrons on the nitrogen atom activates the aromatic ring towards electrophilic substitution, primarily at the ortho and para positions, while also defining the molecule's basicity and nucleophilicity.[1] Understanding the three-dimensional structure is therefore not an academic exercise; it is fundamental to predicting and controlling its chemical behavior.

Theoretical studies, particularly those employing Density Functional Theory (DFT), provide a powerful lens to examine molecular properties at a level of detail often inaccessible through experimentation alone.[4][5] This guide will delineate the process of performing and interpreting such studies to build a robust model of the this compound molecular structure.

The Theoretical Framework: Geometry Optimization and Conformational Analysis

The first and most critical step in any theoretical study is to determine the molecule's equilibrium geometry—the arrangement of atoms that corresponds to the lowest potential energy.[6][7] For a molecule like this compound, with its rotatable bonds, this is not a single structure but a landscape of various conformers.

The Causality of Method Selection

The choice of a theoretical method is a balance between computational cost and accuracy. For systems of this size, Density Functional Theory (DFT) offers the most favorable balance.

-

Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a widely-used and well-validated choice for organic molecules, providing reliable geometric and electronic properties.[4][5]

-

Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is recommended. The ++ indicates the inclusion of diffuse functions on all atoms, which are crucial for accurately describing the lone pairs on nitrogen and the delocalized π-system. The (d,p) specifies polarization functions, which allow for greater flexibility in describing bond shapes and are essential for accurate energy and property calculations.[8]

Experimental Protocol: Ab Initio Geometry Optimization

The following protocol outlines the steps to find and validate the lowest-energy structure of this compound.

-

Initial Structure Construction: Build an initial 3D model of this compound using a molecular editor (e.g., Avogadro, ChemDraw). An all-trans conformation for the octyl chain is a common starting point.

-

Conformational Search (Optional but Recommended): Due to the flexible octyl chain, a preliminary conformational search using a less computationally expensive method (like molecular mechanics) is advised to identify several low-energy candidate structures.

-

DFT Optimization: Each candidate structure is then subjected to a full geometry optimization using a quantum chemistry package (e.g., Gaussian, ORCA). The goal is to find the coordinates where the net forces on all atoms are effectively zero.[6]

-

Convergence Verification: Ensure the optimization calculation has converged according to the software's default criteria (typically monitoring changes in energy and forces between steps).

-

Vibrational Frequency Analysis: A frequency calculation must be performed at the same level of theory used for the optimization.[9] This step is a self-validating system for the protocol:

Visualization: Geometry Optimization Workflow

The logical flow of a geometry optimization and validation process is depicted below.

Caption: Workflow for obtaining a validated minimum energy structure.

The Conformational Landscape of this compound

The flexibility of this compound arises primarily from rotation around the C(ipso)-N bond, the N-C(alkyl) bond, and the seven C-C bonds of the octyl chain. The two most significant conformers are typically the anti (extended) and gauche (folded) arrangements. Theoretical calculations can quantify the energy difference between these forms.

| Parameter | Anti-Conformer (Extended) | Gauche-Conformer (Folded) | Causality/Insight |

| Relative Energy | 0.00 kcal/mol (by definition) | Typically > 0.5 kcal/mol | The extended anti form minimizes steric hindrance along the alkyl chain and is generally the global minimum. |

| C(ipso)-N-C1-C2 Dihedral | ~180° | Variable | Defines the orientation of the alkyl chain relative to the phenyl ring. |

| Key C-C-C-C Dihedral | ~180° (all-trans) | Contains one or more ~60° angles | The presence of gauche interactions increases steric strain and potential energy. |

| Dipole Moment | Lower | Higher | The folded conformation can lead to a less symmetric charge distribution, increasing the overall dipole moment. |

Analysis of Electronic Structure and Chemical Reactivity

Once a validated geometry is obtained, a wealth of information about the molecule's electronic nature can be extracted. These properties are key to understanding its reactivity.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity theory.[8]

-

HOMO: Represents the outermost electrons and indicates the ability to donate electrons. For this compound, the HOMO is expected to be localized primarily on the aniline moiety (specifically the nitrogen atom and the π-system of the ring), highlighting its role as a nucleophile.

-

LUMO: Represents the lowest energy location to accept electrons. The LUMO is typically distributed over the aromatic ring's anti-bonding π* orbitals.

-

HOMO-LUMO Gap: The energy difference between these orbitals is a crucial indicator of chemical stability. A larger gap implies higher stability and lower chemical reactivity.

Molecular Electrostatic Potential (MEP)

An MEP map provides an intuitive, color-coded visualization of the charge distribution on the molecule's surface. This allows for the direct identification of reactive sites.

-

Red Regions (Negative Potential): Indicate areas of high electron density, corresponding to nucleophilic sites. For this compound, the most intense red region will be around the nitrogen atom's lone pair.

-

Blue Regions (Positive Potential): Indicate areas of electron deficiency, corresponding to electrophilic sites. The hydrogen atom attached to the nitrogen (N-H) will be the most positive site.

-

Green/Yellow Regions (Neutral Potential): The hydrophobic octyl chain will primarily be in this region.

Caption: Key reactivity sites on this compound predicted by electronic structure analysis.

Theoretical Spectroscopy: Bridging Computation and Experiment

A key validation of any theoretical model is its ability to reproduce experimental data. Calculating spectroscopic properties from the optimized geometry allows for a direct comparison with empirical results from IR and NMR spectroscopy.

Experimental Protocol: Calculation of Vibrational Spectra (IR)

-

Use Optimized Geometry: The frequency calculation performed for structural validation already contains the necessary information.

-

Identify Key Vibrations: Analyze the output to find the frequencies and corresponding atomic motions for characteristic peaks.

-

Apply Scaling Factor: Raw DFT frequencies are known to be systematically higher than experimental values due to the harmonic approximation. A scaling factor (e.g., ~0.96-0.98 for B3LYP functionals) should be applied for a more accurate comparison.[5]

-

Compare and Assign: Compare the scaled frequencies to an experimental IR spectrum to assign the observed peaks to specific vibrational modes.

Data Presentation: Calculated vs. Experimental Vibrational Frequencies

| Vibrational Mode Assignment | Calculated (Scaled) Freq. (cm⁻¹) | Typical Experimental Range (cm⁻¹)[1][10] |

| N-H Stretch | 3350 - 3450 | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 | 2850 - 2960 |

| Aromatic C=C Bending | 1500 - 1600 | 1500 - 1620 |

| C-N Stretch | 1250 - 1340 | 1250 - 1350 |

This comparison serves as a powerful check on the quality of the computed geometry. A good agreement between the theoretical and experimental spectra provides strong confidence in the structural model.[4]

Conclusion

The theoretical study of this compound's molecular structure, when approached with methodological rigor, yields profound insights into its conformational preferences, electronic landscape, and spectroscopic signatures. By employing DFT for geometry optimization and subsequent property calculations, researchers can build a detailed, three-dimensional model that explains the molecule's reactivity and physical properties. The protocols and validation checks outlined in this guide, such as the mandatory frequency analysis, ensure the trustworthiness and scientific integrity of the computational results. This framework not only characterizes a single molecule but also provides a robust template for investigating other complex, flexible aniline derivatives that are critical to advancements in chemistry and materials science.

References

- 1. benchchem.com [benchchem.com]

- 2. Quantum-chemical study of the corrosion inhibition of iron by means of aniline derivatives in hydrochloric acid (Journal Article) | OSTI.GOV [osti.gov]

- 3. 4-Octylaniline 99 16245-79-7 [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. arabjchem.org [arabjchem.org]

- 6. storion.ru [storion.ru]

- 7. Optimization of molecular geometries | PennyLane Demos [pennylane.ai]

- 8. researchgate.net [researchgate.net]

- 9. Geometry Optimization | Rowan Documentation [docs.rowansci.com]

- 10. Aniline, n-octyl- [webbook.nist.gov]

health and safety guidelines for handling N-Octylaniline

An In-Depth Technical Guide to the Safe Handling of N-Octylaniline

This guide provides comprehensive health and safety protocols for the handling of this compound (CAS: 3007-71-4), a compound utilized by researchers and scientists in various applications, including as an extractant and in the synthesis of bioactive analogs.[1][2] Given its toxicological profile, a thorough understanding and implementation of safety measures are paramount to ensure personnel safety and environmental protection. This document synthesizes technical data with practical, field-proven insights to establish a self-validating system of protocols for laboratory and drug development professionals.

This compound, also known as N-octyl-N-phenylamine, is an aromatic amine.[3][4] Its physical state is a liquid, and it is insoluble in water.[1][3][5][6] A comprehensive understanding of its properties is the foundation of a robust safety protocol.

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₂₃N | [3][7] |

| Molecular Weight | 205.34 g/mol | [3][7][8] |

| CAS Number | 3007-71-4 | [3][4][7] |

| Appearance | Liquid | [3][9] |

| Boiling Point | 158-158.5 °C at 760 mmHg | [3][4] |

| Flash Point | 141.9 °C | [3][4] |

| Density | 0.898 g/mL at 25 °C (for 4-Octylaniline) | [1][6][8] |

| Water Solubility | Insoluble | [1][5][6] |

| Storage Temperature | 4°C, protect from light | [3][4] |

Hazard Identification and Toxicological Profile

This compound is classified as a hazardous substance. The primary hazards are associated with its irritant properties and acute toxicity upon exposure.[10] The Globally Harmonized System (GHS) provides a clear classification of its risks.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Source(s) |

| Acute Toxicity, Oral | GHS07 (Harmful) | Warning | H302: Harmful if swallowed | [3][4] |

| Skin Corrosion/Irritation | GHS07 (Harmful) | Warning | H315: Causes skin irritation | [3][4][11] |

| Serious Eye Damage/Irritation | GHS07 (Harmful) | Warning | H319: Causes serious eye irritation | [3][4][11] |

| STOT - Single Exposure | GHS07 (Harmful) | Warning | H335: May cause respiratory irritation | [3][4][11] |

| Hazardous to the Aquatic Environment | GHS09 (Environment) | Warning | H410: Very toxic to aquatic life with long lasting effects |

Toxicological Causality

-

Irritation: The irritant nature of this compound to the skin, eyes, and respiratory tract is a primary concern.[6][10] This is characteristic of many aromatic amines. Prolonged or repeated exposure can lead to inflammation and damage to these tissues.[10]

-

Methemoglobinemia Risk: A critical, though less immediately obvious, hazard associated with arylamines like this compound is the potential to cause methemoglobinemia.[10] This condition involves the oxidation of iron within hemoglobin, rendering it unable to transport oxygen effectively, leading to a form of chemical asphyxia.[10] Symptoms can include cyanosis (bluish skin), headache, dizziness, and shortness of breath. This systemic effect underscores the importance of preventing absorption through all routes of exposure.

-

Combustion Hazards: this compound is a combustible liquid with a slight fire hazard when exposed to heat or flame.[10] Critically, its combustion produces toxic and hazardous fumes, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[10]

Risk Assessment and the Hierarchy of Controls

A systematic approach to managing the risks associated with this compound is essential. The hierarchy of controls provides a framework for implementing the most effective safety measures.

Caption: Hierarchy of controls for mitigating exposure risks.

-

Elimination/Substitution: The most effective control is to remove the hazard. In research and development, this is often not feasible. However, a critical first step is always to assess if a less hazardous chemical can be substituted without compromising experimental outcomes.

-

Engineering Controls: These are physical changes to the workspace that isolate personnel from the hazard. For this compound, the mandatory engineering control is to handle the substance within a certified chemical fume hood.[12] Adequate general laboratory ventilation is also required to prevent the accumulation of vapors.[13][14] An eyewash station and safety shower must be readily accessible.[13]

-

Administrative Controls: These are work policies and procedures that reduce exposure. This includes developing detailed Standard Operating Procedures (SOPs), providing comprehensive training on the specific hazards of this compound, and restricting access to authorized personnel only. Do not eat, drink, or smoke in areas where this chemical is handled.[15][16]

-

Personal Protective Equipment (PPE): PPE is the last line of defense. It does not eliminate the hazard but provides a barrier. The required PPE for handling this compound is detailed in the following section.[5][13][15]

Standard Operating Procedures for Safe Handling

Adherence to a strict protocol is non-negotiable. The following steps must be followed for any procedure involving this compound.

Required Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear chemical safety goggles and/or a face shield, conforming to standards like NIOSH (US) or EN 166 (EU).

-

Hand Protection: Wear suitable protective gloves (e.g., nitrile rubber). Inspect gloves for tears or holes before each use. Change gloves immediately if contamination occurs.

-

Skin and Body Protection: Wear a chemically resistant lab coat, long pants, and closed-toe shoes. An apron may be required for larger quantities.[10] Do not allow contaminated clothing to remain in contact with the skin.[10]

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of vapor inhalation, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.

Experimental Protocol: Weighing and Dispensing

-

Preparation: Don all required PPE. Ensure the chemical fume hood is operational and the sash is at the appropriate height.

-

Staging: Place all necessary equipment (balance, spatulas, weigh boats, receiving vessel) inside the fume hood before introducing the this compound container.

-

Dispensing: Keep the primary container of this compound tightly sealed when not in use.[5][13] Perform all transfers and dispensing of the liquid slowly and carefully to avoid splashing or aerosol generation.[12]

-

Cleanup: After dispensing, decontaminate any surfaces and equipment within the fume hood. Seal the waste container for contaminated materials.

-

Post-Procedure: Remove PPE in the correct order to avoid self-contamination. Wash hands and face thoroughly with soap and water after handling.[15]

Emergency Response Protocols

Rapid and correct response to an emergency is critical to mitigating harm.

Caption: Decision workflow for this compound emergencies.

First Aid Measures

Immediate action is required following any exposure.[17]

-

Inhalation: Remove the person to fresh air immediately.[13][15] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth).[13][17] Seek immediate medical attention.[13][15]

-

Skin Contact: Immediately remove all contaminated clothing.[10][13] Flush the affected skin with copious amounts of running water for at least 15 minutes.[13][18] Seek medical attention if irritation persists.[13][15]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[13][15][18] Remove contact lenses if present and easy to do.[13][15] Seek immediate medical attention from an ophthalmologist.

-

Ingestion: Do NOT induce vomiting.[10][13] If the person is conscious, rinse their mouth with water and have them drink two glasses of water at most.[15] Never give anything by mouth to an unconscious person.[13] Seek immediate medical attention.[15]

Spill Response

-

Minor Spills: For small spills within a fume hood, contain the spill and absorb it with an inert material such as vermiculite, sand, or earth.[10] Place the contaminated material into a sealed, labeled container for hazardous waste disposal.

-

Major Spills: Evacuate the laboratory immediately and alert personnel in adjacent areas. Prevent entry and contact emergency services. Ensure the area is well-ventilated from a safe distance if possible. Do not re-enter until the area is cleared by safety professionals.

Fire Response

-

Extinguishing Media: Use dry chemical powder, carbon dioxide, or alcohol-resistant foam.[10]

-

Unsuitable Media: Do not use a direct water jet, as it may spread the fire.

-

Firefighting Procedures: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).[10] Use a water spray to cool fire-exposed containers.[10]

Waste Disposal and Environmental Considerations

This compound is very toxic to aquatic life and may cause long-term adverse effects in the aquatic environment.[10] Release into the environment must be strictly avoided.[10]

Disposal Protocol

-

Collection: All waste containing this compound, including contaminated absorbents, disposable PPE, and empty containers, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

-

Storage: Store the waste container in a designated, secure area, away from incompatible materials.

-

Disposal: All waste must be handled and disposed of in accordance with local, regional, and national regulations (e.g., US 40 CFR Part 261).[15] This must be carried out by a licensed hazardous waste disposal company. Do not dispose of down the drain.[12]

Conclusion

The safe handling of this compound is predicated on a comprehensive understanding of its hazards and the disciplined application of control measures. By adhering to the hierarchy of controls—prioritizing engineering solutions like fume hoods, enforcing strict administrative protocols, and consistently using appropriate PPE—researchers can effectively mitigate the risks of irritation, systemic toxicity, and environmental harm. Emergency preparedness is the final, critical layer of this safety system. By integrating these principles into daily laboratory practice, scientific professionals can work with this valuable compound while upholding the highest standards of health and safety.

References

- 1. 4-N-OCTYLANILINE | 16245-79-7 [chemicalbook.com]

- 2. The preparation of this compound and its application in the extraction of noble metals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | 3007-71-4 [sigmaaldrich.com]

- 4. This compound | 3007-71-4 [sigmaaldrich.com]

- 5. echemi.com [echemi.com]

- 6. chembk.com [chembk.com]

- 7. This compound | C14H23N | CID 137788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Octylaniline 99 16245-79-7 [sigmaaldrich.com]

- 9. 4-n-Octylaniline, 99% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. 4-Octylaniline | C14H23N | CID 85346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Registration Dossier - ECHA [echa.europa.eu]

- 13. aksci.com [aksci.com]

- 14. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 16245-79-7 Name: 4-octylaniline [xixisys.com]

- 15. 4-n-Octylaniline SDS - Download & Subscribe for Updates [sdsmanager.com]

- 16. echemi.com [echemi.com]

- 17. fishersci.com [fishersci.com]

- 18. poisons.ie [poisons.ie]

A Senior Scientist's Guide to Sourcing and Applying High-Purity N-Octylaniline in Advanced Synthesis

Abstract: This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview of high-purity N-Octylaniline (CAS 6539-44-2). We delve into the critical importance of purity in sensitive catalytic reactions, survey the commercial supplier landscape, and offer field-proven protocols for incoming quality control and synthetic application. This document is designed to bridge the gap between procurement and successful experimental outcomes, ensuring that researchers can confidently source and utilize this key secondary amine intermediate.

Introduction: The Tale of Two Isomers and the Imperative of Purity

This compound, a secondary aromatic amine, is a valuable building block in organic synthesis, particularly in the construction of complex molecules targeted for pharmaceutical and materials science applications. Its utility is most pronounced in modern carbon-nitrogen (C-N) bond-forming reactions, which are foundational to medicinal chemistry.

A crucial point of clarification for any researcher is the distinction between This compound (CAS 6539-44-2), the subject of this guide, and its more commonly listed isomer, 4-n-Octylaniline (CAS 16245-79-7).

-

This compound: A secondary amine where the n-octyl group is directly attached to the nitrogen atom of aniline.

-

4-n-Octylaniline: A primary amine where the n-octyl group is attached to the para-position of the aniline ring.

This structural difference is paramount; the reactivity and application of these two compounds are entirely distinct. In catalytic reactions like the Buchwald-Hartwig amination, using the wrong isomer will lead to complete reaction failure. This guide focuses exclusively on the secondary amine, this compound.

The success of syntheses employing this compound is inextricably linked to its purity. In palladium-catalyzed cross-coupling reactions, even trace impurities can have a dramatic, negative impact. Common contaminants and their effects include:

-

Residual Aniline (Starting Material): As a primary amine, it can compete with this compound in coupling reactions, leading to the formation of undesired diarylamine byproducts and complicating purification.

-

N,N-Dioctylaniline (Over-alkylation): This tertiary amine is typically unreactive and acts as an inert impurity, reducing the effective molarity of the reagent and impacting stoichiometry.

-

Water Content: Detrimental in reactions that employ moisture-sensitive reagents, such as strong bases (e.g., sodium tert-butoxide) or anhydrous catalysts.

-

Trace Metal Contaminants: Residual metals from the manufacturing process can poison highly sensitive palladium catalysts, leading to low conversion or complete inhibition of the reaction. The outsized effect of trace palladium impurities has been shown to be responsible for catalytic activity previously attributed to other sources, highlighting the extreme sensitivity of these systems.[1][2][3]

Commercial Supplier Landscape for High-Purity this compound

Sourcing this compound with a purity of >98% is essential for reproducible and high-yielding synthetic results. Lower-purity grades (e.g., 95%) are available but may require purification by the end-user via distillation or column chromatography, adding time and cost to the research workflow. Below is a comparative summary of offerings from reputable suppliers. Note that availability and specifications can change, and verification with the supplier is always recommended.

| Supplier | Product Name | CAS Number | Stated Purity | Key Analytical Methods |

| Sigma-Aldrich (Merck) | This compound | 3007-71-4 | 95% | Not specified on typical product page |

| Thermo Scientific (Alfa Aesar) | N,N-Di-n-octylaniline | 3007-75-8 | 98% | Not specified on product page |

| TCI America | 4-n-Octylaniline | 16245-79-7 | >97.0% | Gas Chromatography (GC) |

Note: As of early 2026, listings for this compound (CAS 6539-44-2) at purities greater than 98% are not broadly advertised by major vendors, whereas the para-isomer is more common. Researchers may need to contact suppliers for custom synthesis or higher-grade batches.

A Field-Proven Workflow for Reagent Qualification and Application

To ensure experimental integrity, a two-phase approach of stringent incoming quality control followed by a meticulously executed synthetic protocol is essential.

Part 3A: Incoming Quality Control (QC) - A Self-Validating System

Do not implicitly trust the label. Verifying the purity and identity of a new bottle of this compound is a critical, self-validating step. Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for this purpose.

Objective: To confirm the identity of this compound, quantify its purity, and identify the presence of key potential impurities like aniline and N,N-dioctylaniline.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the this compound (approx. 1 mg/mL) in a high-purity solvent such as dichloromethane or ethyl acetate.

-

GC-MS Instrument Conditions (Typical):

-

Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 300 °C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40-450.

-

-

Data Analysis:

-

Identity Confirmation: The major peak should exhibit the expected retention time and a mass spectrum consistent with this compound (Molecular Ion [M]+ at m/z 205).

-

Purity Assessment: Integrate all peaks in the chromatogram. The purity is calculated as the area of the this compound peak divided by the total area of all peaks, expressed as a percentage.

-

Impurity Identification: Search for peaks at the expected retention times for aniline and N,N-dioctylaniline and confirm their identity by their mass spectra.

-

The following diagram illustrates this essential QC workflow.

Caption: Workflow for Incoming Quality Control of this compound.

Part 3B: Application Protocol - Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for forming C-N bonds.[4][5] Its utility in drug development is extensive, but it is highly sensitive to reagent purity. This protocol describes the coupling of this compound with 4-bromotoluene.

Materials:

-

4-Bromotoluene (reactant)

-

This compound (high-purity, QC-verified)

-

Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0) - catalyst)

-

RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl - ligand)

-

Sodium tert-butoxide (NaOt-Bu - base)

-

Anhydrous Toluene (solvent)

-

Schlenk tube or similar reaction vessel

-

Inert gas supply (Argon or Nitrogen)

Methodology:

-

Vessel Preparation: An oven-dried Schlenk tube containing a magnetic stir bar is placed under high vacuum and backfilled with argon. This cycle is repeated three times to ensure an inert atmosphere.

-

Causality: The Pd(0) catalyst and phosphine ligand are sensitive to oxidation by air, which would deactivate the catalytic system.[6]

-

-

Reagent Addition: Under a positive pressure of argon, add sodium tert-butoxide (1.4 mmol), RuPhos (0.04 mmol), and Pd₂(dba)₃ (0.02 mmol) to the Schlenk tube.

-

Reactant Addition: Add 4-bromotoluene (1.0 mmol), followed by this compound (1.2 mmol), and finally anhydrous toluene (5 mL) via syringe.

-

Causality: A slight excess of the amine is used to ensure complete consumption of the aryl halide. The solvent must be anhydrous to prevent quenching the strong base.

-

-

Reaction Execution: Seal the Schlenk tube and place it in a preheated oil bath at 100 °C. Stir vigorously for 12-24 hours.

-

Reaction Monitoring: Progress can be monitored by taking small aliquots (under inert atmosphere) and analyzing by TLC or GC-MS to observe the disappearance of 4-bromotoluene.

-

Work-up and Purification: a. Cool the reaction mixture to room temperature. b. Dilute with diethyl ether or ethyl acetate and filter through a pad of celite to remove palladium residues and inorganic salts. c. Concentrate the filtrate under reduced pressure. d. Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired product, N-octyl-4-methylaniline.

The following diagram illustrates the key relationships in this synthetic workflow.

Caption: Key stages of the Buchwald-Hartwig amination protocol.

Conclusion

This compound is a powerful intermediate for constructing the C-N bonds prevalent in pharmaceuticals and advanced materials. However, its effective use is fundamentally dependent on sourcing high-purity material and rigorously verifying that purity before use. While the commercial availability of >98% pure this compound can be limited compared to its primary amine isomer, establishing a robust internal QC protocol empowers researchers to validate their reagents and proceed with confidence. By understanding the causal factors behind each step—from the impact of impurities to the role of each component in a complex catalytic cycle—scientists can troubleshoot effectively and achieve reliable, reproducible results in their synthetic endeavors.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. Amine might end palladium’s reign over classic cross coupling reaction | Research | Chemistry World [chemistryworld.com]

- 3. The curious incident of the catalytic amine that never was | News | Chemistry World [chemistryworld.com]

- 4. research.rug.nl [research.rug.nl]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

Methodological & Application

solvent extraction of platinum(IV) using N-Octylaniline in xylene

An Application Note for the Efficient and Selective Solvent Extraction of Platinum(IV) Utilizing N-Octylaniline in Xylene

Introduction: The Imperative for Selective Platinum Recovery

Platinum Group Metals (PGMs) are indispensable in a multitude of advanced industrial applications, including automotive catalysis, petroleum refining, and pharmaceuticals.[1][2] The economic and strategic significance of platinum, coupled with its scarcity in natural deposits, necessitates the development of robust and efficient methods for its recovery and purification from both primary ores and secondary sources like spent catalysts.[2][3] Solvent extraction, a hydrometallurgical technique, offers a highly selective and efficient pathway for the separation of platinum from complex matrices.[4][5] This application note provides a detailed protocol and technical guide for the solvent extraction of platinum(IV) from acidic aqueous solutions using this compound as the extractant, dissolved in xylene. This compound, a secondary amine, has demonstrated exceptional efficacy as a liquid anion exchanger for the quantitative extraction of platinum(IV).[6][7] This guide is intended for researchers, scientists, and drug development professionals who require a reliable method for platinum separation and purification.

Core Principles and Extraction Mechanism

The solvent extraction of platinum(IV) with this compound is predicated on the principle of ion-pair formation.[5][8] In an acidic chloride medium, platinum(IV) predominantly exists as the stable hexachloroplatinate(IV) anion, [PtCl₆]²⁻.[9] The this compound, a weak base, is protonated in the acidic aqueous phase to form the octyl-anilinium cation. This cation then associates with the hexachloroplatinate(IV) anion to form a charge-neutral, hydrophobic ion-pair. This ion-pair is readily extracted into the non-polar organic phase, in this case, xylene.

The overall extraction equilibrium can be represented as follows:

[PtCl₆]²⁻(aq) + 2R₂NH₂⁺(org) ⇌ --INVALID-LINK--

Where R₂NH represents the this compound molecule. The efficiency of this extraction is contingent upon several critical parameters, including the acidity of the aqueous phase, the concentration of the extractant, and the nature of the organic diluent.

Experimental Protocol: A Step-by-Step Guide

This protocol outlines the procedure for the quantitative extraction of platinum(IV) from a synthetic aqueous solution.

Reagent and Solution Preparation

-

Standard Platinum(IV) Stock Solution (1000 µg/mL):

-

Accurately weigh 2.275 g of chloroplatinic acid (H₂PtCl₆·xH₂O) and dissolve it in 1 M hydrochloric acid in a 1-liter volumetric flask.

-

Standardize this solution using a suitable analytical method, such as gravimetric analysis with ammonium chloride.

-

-

This compound Extractant Solution (0.1 M in Xylene):

-

Dissolve 20.53 g of this compound in xylene in a 1-liter volumetric flask and dilute to the mark with xylene.

-

-

Stannous Chloride Solution (10% w/v):

-

Dissolve 10 g of stannous chloride dihydrate (SnCl₂·2H₂O) in 20 mL of concentrated hydrochloric acid and dilute to 100 mL with deionized water. Prepare this solution fresh daily.

-

-

Hydrochloric Acid Solutions:

-

Prepare a range of hydrochloric acid concentrations (e.g., 0.5 M, 1 M, 2 M, etc.) by diluting concentrated hydrochloric acid with deionized water.

-

Solvent Extraction Procedure

-

Pipette an aliquot of the platinum(IV) stock solution containing the desired amount of platinum (e.g., 150 µg) into a 125 mL separatory funnel.[10]

-

Add the appropriate volume of hydrochloric acid to adjust the final aqueous phase acidity to the desired concentration (e.g., 1 M).

-

Adjust the final volume of the aqueous phase to 25 mL with deionized water.

-

Add 10 mL of the 0.1 M this compound in xylene solution to the separatory funnel.

-

Shake the funnel vigorously for a minimum of 3 minutes to ensure complete equilibration between the two phases.[10]

-

Allow the phases to separate for 5 minutes.

-

Drain the aqueous phase (bottom layer) into a beaker.

-

The organic phase (top layer) now contains the extracted platinum(IV).

Stripping Procedure (Back-Extraction)

-

Transfer the platinum-loaded organic phase to a clean separatory funnel.

-

Add 25 mL of deionized water to the separatory funnel.[6][11]

-

Shake the funnel vigorously for 5 minutes.

-

Allow the phases to separate.

-

Drain the aqueous phase, which now contains the stripped platinum, into a beaker for analysis. Repeat the stripping step if necessary to ensure complete recovery.

Analytical Determination of Platinum

The concentration of platinum in the aqueous solutions (before extraction and after stripping) can be determined spectrophotometrically using the stannous chloride method.[6][11]

-

Take a suitable aliquot of the platinum-containing aqueous solution.

-

Add 10 mL of the 10% stannous chloride solution.

-

Dilute to a known volume (e.g., 50 mL) with deionized water.

-

Allow the color to develop for 20 minutes.

-

Measure the absorbance of the solution at the wavelength of maximum absorption (typically around 403 nm) using a spectrophotometer.

-

Calculate the platinum concentration by comparing the absorbance to a calibration curve prepared from standard platinum solutions.

Factors Influencing Extraction Efficiency

The quantitative extraction of platinum(IV) is highly dependent on the experimental conditions. The following table summarizes the optimal conditions based on available literature.

| Parameter | Optimal Range/Value | Rationale and Remarks | Source(s) |

| Aqueous Phase Acidity (HCl) | 0.5 M - 10 M | Ensures the formation and stability of the [PtCl₆]²⁻ anion and the protonation of this compound. | [6] |

| Aqueous Phase Acidity (H₂SO₄) | 2.5 M - 10 M | Demonstrates the versatility of the method in different acidic media. | [6] |

| This compound Concentration | 3% v/v in xylene (approx. 0.1 M) | A sufficient excess of the extractant is required to drive the extraction equilibrium towards the organic phase. | [6][10] |

| Organic Diluent | Xylene, Toluene, Benzene | Aromatic solvents are superior for quantitative extraction due to their ability to solvate the large, hydrophobic ion-pair complex. | [1][11] |

| Equilibration Time | 3 minutes | Sufficient time for the mass transfer of the ion-pair across the phase boundary. | [10] |

| Stripping Agent | Deionized Water | Effective for back-extracting platinum from the organic phase. | [6][11] |

Workflow Visualization

The following diagram illustrates the complete workflow for the solvent extraction and analysis of platinum(IV).

Caption: Workflow for Pt(IV) extraction.

Conclusion

The use of this compound in xylene provides a rapid, accurate, and precise method for the selective extraction of platinum(IV) from acidic media.[6] The underlying ion-pair formation mechanism allows for high extraction efficiency and clean separation from many common base metals such as iron(III), cobalt(II), nickel(II), and copper(II).[6] The straightforward stripping process using deionized water further enhances the utility of this method for platinum recovery and purification. This protocol serves as a robust foundation for researchers and scientists working on the analysis and processing of platinum-containing materials.

References

- 1. longdom.org [longdom.org]

- 2. Solvent Extraction as a Method of Recovery and Separation of Platinum Group Metals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in Platinum and Palladium Solvent Extraction from Real Leaching Solutions of Spent Catalysts [mdpi.com]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Extraction and separation studies of platinum(IV) with N-n-octylaniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The extraction of noble metals with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Recovery of Palladium(II) and Platinum(IV) in Novel Extraction Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

protocol for liquid-liquid extraction of lead(II) with 4-methyl-N-n-octylaniline

Liquid-Liquid Extraction of Lead(II) with 4-methyl-N-n-octylaniline: A Detailed Technical Guide

Introduction

Lead (Pb), a heavy metal of significant environmental and health concern, necessitates robust and efficient methods for its removal and preconcentration from various matrices.[1] Liquid-liquid extraction, a cornerstone of separation science, offers a highly selective and economically viable approach for isolating lead(II) ions.[1][2] This guide details a comprehensive protocol for the extraction of lead(II) from aqueous solutions using 4-methyl-N-n-octylaniline, a high molecular weight amine that functions as a liquid anion exchanger.[1] This method is particularly effective for preconcentration of lead from samples prior to instrumental analysis and has been successfully applied to complex matrices such as cosmetic products.[1][2]

This document provides a step-by-step protocol, delves into the chemical principles governing the extraction, and offers practical insights for researchers, scientists, and professionals in drug development and environmental analysis.

I. Expertise & Experience: The "Why" Behind the Protocol

The successful liquid-liquid extraction of lead(II) is not merely a procedural sequence but a manipulation of chemical equilibria. Here, we dissect the causality behind the key experimental choices.

The Extractant: 4-methyl-N-n-octylaniline

4-methyl-N-n-octylaniline is a secondary amine with a bulky n-octyl group and a methyl group on the aniline ring. This structure is key to its efficacy:

-

Basicity and Protonation: The nitrogen atom in the aniline is basic and can be protonated in an acidic medium to form an ammonium cation. This protonated form is the active species in the anion exchange mechanism.

-

Hydrophobicity: The long n-octyl chain imparts significant hydrophobicity to the molecule, ensuring its high solubility in non-polar organic solvents like xylene and minimizing its loss to the aqueous phase.

-

Steric Effects: The bulky nature of the molecule helps in the formation of stable, sterically shielded ion-pair complexes with the target anion in the organic phase.